![molecular formula C11H8F3NO2S2 B5886886 N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)

N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide

描述

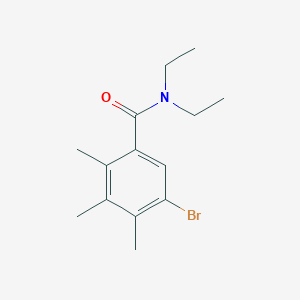

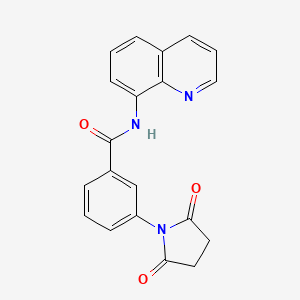

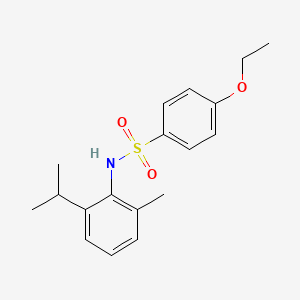

“N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide” is a complex organic compound. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its stability and lipophilicity . It also contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a thiophene ring (a 5-membered ring containing four carbon atoms and a sulfur atom).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule. The presence of the aromatic rings (phenyl and thiophene) may contribute to the compound’s stability .Chemical Reactions Analysis

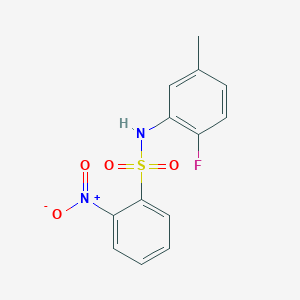

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The trifluoromethyl group is known for its stability, so it might not readily participate in reactions. The sulfonamide group could potentially engage in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .科学研究应用

Electrochemical Sensing and Analysis

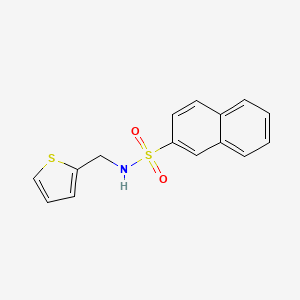

The modification of electrode surfaces with selective layers enhances electrochemical signal amplification. Researchers have explored a film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode (ThPhCF₃/G). This modified surface demonstrates affinity for synthetic stimulants such as 2-aminoindane , buphedrone , and naphyrone . Techniques like square wave voltammetry and electrochemical impedance spectroscopy are employed to study this interaction .

Charge-Transfer and Hydrogen Bond Interactions

The presence of the –PhCF₃ group in the polymeric film plays a crucial role in recognizing synthetic stimulants. The adsorption constants (K_ads ) reveal the significance of charge-transfer and/or hydrogen bond interactions between the –PhCF₃ groups in the film and the analytes. Notably, the order of affinity is: buphedrone < naphyrone < 2-AI (2-aminoindane) .

High Sensitivity in Forensic Samples

Compared to electrodes modified with nanomaterials, PThPhCF₃/G-electrodes exhibit superior sensitivity in the concentration range of 1–11 μmol L⁻¹ at neutral pH. Detection limits for synthetic stimulants are in the range of 0.43–0.56 μg mL⁻¹. These promising results suggest potential applications in forensic analysis without prior sample pretreatment .

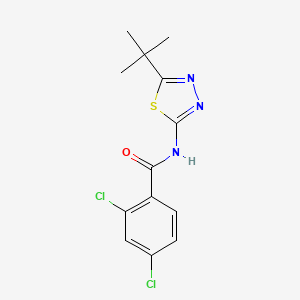

Medicinal Chemistry and Drug Development

Thiophene derivatives, including N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide , have fascinated scientists due to their potential as biologically active compounds. Researchers explore their role in drug development, aiming to improve advanced compounds with diverse biological effects .

Materials Science and Organic Electronics

Thiophene-based materials find applications in organic electronics, such as organic field-effect transistors (OFETs), solar cells, and light-emitting diodes (LEDs). The unique electronic properties of thiophenes make them attractive for designing functional materials .

Photovoltaics and Solar Energy Conversion

Thiophene derivatives have been investigated for their use in organic photovoltaic devices. Their ability to absorb light efficiently and transport charge carriers makes them relevant in solar energy conversion technologies .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2S2/c12-11(13,14)8-3-5-9(6-4-8)15-19(16,17)10-2-1-7-18-10/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAKDQAHAINKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901332912 | |

| Record name | N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901332912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49728292 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide | |

CAS RN |

706765-63-1 | |

| Record name | N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901332912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-chloro-4-methylphenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5886817.png)

![5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5886834.png)

![2-(4-{[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)imino]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5886869.png)

![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)